Foreword: The Versatile Role of Long-Chain Alkylphosphonates in Modern Research
Foreword: The Versatile Role of Long-Chain Alkylphosphonates in Modern Research
An In-depth Technical Guide to the Chemical Properties and Applications of Diethyl 1-decylphosphonate
In the landscape of chemical synthesis and drug discovery, the utility of a molecule is often defined by its functional versatility and structural predictability. Diethyl 1-decylphosphonate, a member of the organophosphonate class, represents a quintessential example of such a versatile building block. Possessing a lipophilic ten-carbon chain coupled with a reactive diethyl phosphonate headgroup, this compound serves as a critical intermediate in diverse fields, from materials science to the synthesis of complex bioactive molecules. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of Diethyl 1-decylphosphonate, grounded in established chemical principles and field-proven insights. We will delve into its core properties, synthesis, characterization, and applications, not merely as a list of facts, but as a narrative explaining the causality behind its chemical behavior and utility.
Core Chemical Identity and Physicochemical Profile
A thorough understanding of a chemical's identity and physical properties is the foundation of its effective application. Diethyl 1-decylphosphonate is an ester of decylphosphonic acid characterized by a phosphorus atom bonded to a decyl group, a phosphoryl oxygen, and two ethoxy groups.
Structural and Molecular Data
The key identifiers and computed properties for Diethyl 1-decylphosphonate are summarized below for rapid reference.
| Property | Value | Source(s) |
| IUPAC Name | 1-diethoxyphosphoryldecane | [1] |
| Synonyms | Diethyl decylphosphonate, Decylphosphonic acid diethyl ester | [1][2] |
| CAS Number | 16165-68-7 | [1][2][3] |
| Molecular Formula | C₁₄H₃₁O₃P | [1][2][3] |
| Molecular Weight | 278.37 g/mol | [1][2][3] |
| Appearance | Colorless to pale yellow liquid (inferred from analogs) | [4][5] |
| Density | 0.938 g/cm³ | [2] |
| Boiling Point | 128-130 °C at 0.2 mmHg | [2] |
| Refractive Index | 1.4390 | [2] |
| Vapor Pressure | 9.59 x 10⁻⁵ mmHg at 25°C | [2] |
| XLogP3 | 4.7 | [1] |
| Solubility | Low in water; soluble in common organic solvents | [4][6] |
Synthesis: The Michaelis-Arbuzov Reaction Pathway
The formation of a stable carbon-phosphorus (C-P) bond is the cornerstone of synthesizing alkylphosphonates. The Michaelis-Arbuzov reaction stands as the most robust and widely employed method for this transformation due to its high efficiency and broad substrate scope.
Mechanistic Rationale
The reaction proceeds via the nucleophilic attack of a trialkyl phosphite, typically triethyl phosphite, on an alkyl halide, in this case, a 1-halodecane (e.g., 1-bromodecane). The choice of triethyl phosphite is strategic; its phosphorus atom is a soft nucleophile, well-suited for attacking the soft electrophilic carbon of the alkyl halide. The reaction forms a quasi-phosphonium salt intermediate. This intermediate is unstable and undergoes a subsequent Sₙ2-type dealkylation, where the displaced halide anion attacks one of the ethyl groups of the phosphite. This step is thermodynamically driven by the formation of the highly stable phosphoryl (P=O) double bond, resulting in the final diethyl alkylphosphonate product and a volatile ethyl halide byproduct.
Experimental Protocol: Synthesis of Diethyl 1-decylphosphonate
This protocol is a self-validating system. The progress can be monitored by TLC, and the removal of the volatile ethyl bromide byproduct helps drive the reaction to completion. The final purification by vacuum distillation separates the product from unreacted starting materials and non-volatile impurities.
Materials:
-
1-Bromodecane
-
Triethyl phosphite
-
Reaction flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Vacuum distillation apparatus
Procedure:
-
Setup: Assemble a dry, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen/argon inlet.
-
Charging Reactants: Charge the flask with 1-bromodecane (1.0 equivalent). To this, add triethyl phosphite (1.1 to 1.2 equivalents) dropwise at room temperature. Using a slight excess of the phosphite ensures the complete consumption of the more valuable alkyl halide.
-
Reaction: Heat the reaction mixture to 140-150 °C under an inert atmosphere. The formation of ethyl bromide, a volatile byproduct, will be observed as it distills from the reaction mixture, providing a visual indicator of reaction progress.
-
Monitoring: Monitor the reaction by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the 1-bromodecane spot/peak is no longer visible (typically 4-8 hours).
-
Workup & Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Remove any remaining volatile components under reduced pressure.
-
Purify the crude product by vacuum distillation. The high boiling point of Diethyl 1-decylphosphonate necessitates distillation under high vacuum to prevent thermal decomposition.[2]
-
Synthesis Workflow Diagram
Caption: Michaelis-Arbuzov Synthesis Workflow.
Spectroscopic Characterization: A Triad of Validation
Unambiguous structural confirmation and purity assessment are critical. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a comprehensive characterization profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of the molecule in solution.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the decyl chain and the ethoxy groups. The triplet from the terminal methyl group of the decyl chain will appear most upfield (~0.88 ppm). The methylene protons adjacent to the phosphorus atom will appear as a complex multiplet due to both H-H and H-P coupling. The ethoxy group protons will present as a triplet (CH₃, ~1.3 ppm) and a doublet of quartets (OCH₂, ~4.1 ppm) due to coupling with both the adjacent methyl protons and the phosphorus atom.
-
¹³C NMR: The carbon spectrum will confirm the presence of all 14 unique carbon atoms. The carbon directly bonded to phosphorus will show a large one-bond C-P coupling constant, a hallmark of this structure.
-
³¹P NMR: The phosphorus NMR spectrum is the simplest and most diagnostic, showing a single resonance in the typical range for alkylphosphonates, confirming the presence of a single phosphorus environment.
Protocol: Sample Preparation for NMR Analysis
-
Accurately weigh 5-10 mg of the purified Diethyl 1-decylphosphonate.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial. Chloroform-d is a common choice due to its excellent solubilizing power for nonpolar compounds.
-
Transfer the solution to a 5 mm NMR tube.
-
If quantitative analysis is required, add a known amount of an internal standard.
-
Acquire ¹H, ¹³C, and ³¹P NMR spectra according to standard instrument parameters.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups by their characteristic vibrational frequencies. For Diethyl 1-decylphosphonate, the spectrum is dominated by:
-
P=O Stretch: A very strong and sharp absorption band around 1225-1250 cm⁻¹. This is the most prominent feature and is definitive for the phosphonate group.[7]
-
P-O-C Stretch: Strong bands typically observed in the 1020-1100 cm⁻¹ region.[7]
-
C-H Stretch: Strong, sharp bands just below 3000 cm⁻¹ (2850-2960 cm⁻¹) corresponding to the sp³ C-H bonds of the decyl and ethyl groups.
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern, confirming the elemental composition. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ or sodiated adduct [M+Na]⁺ would be expected as the parent ion. High-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula to within a few parts per million.
Applications in Research and Development
The unique bifunctional nature of Diethyl 1-decylphosphonate—a polar, modifiable head and a long, nonpolar tail—underpins its utility.
-
Synthetic Intermediate: It is a foundational building block for more complex organophosphorus compounds. The phosphonate esters can be hydrolyzed to the corresponding phosphonic acid, which can act as a robust metal chelator or a linker for surface modification of metal oxides.[8]
-
Drug Discovery & Delivery: Long-chain phosphonates are structurally analogous to lipids and can be incorporated into more complex molecules to enhance membrane permeability or act as prodrugs. Related bifunctional phosphonates are crucial as flexible linkers in advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs), which require precise spacing between two key protein-binding moieties.[9]
-
Materials Science: The amphiphilic character suggests potential applications as surfactants or as precursors for creating self-assembled monolayers (SAMs) on various substrates. Related compounds are used as hydrophobic crosslinking agents.[10]
Structure-Function Relationship Diagram
Caption: Relationship between structure and applications.
Safety, Handling, and Storage
While a complete toxicological profile for Diethyl 1-decylphosphonate is not available, data from structurally similar long-chain alkylphosphonates indicate a potential for skin and eye irritation.[11][12] Therefore, prudent laboratory practices are mandatory.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of any vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and moisture.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
Diethyl 1-decylphosphonate is more than a simple catalogue chemical; it is a versatile and powerful tool for the modern researcher. Its straightforward synthesis via the Michaelis-Arbuzov reaction, combined with its distinct lipophilic and reactive moieties, makes it an invaluable intermediate. From constructing complex linkers in targeted protein degraders to modifying material surfaces, its potential applications are broad and significant. By understanding its fundamental chemical properties and handling it with the appropriate care, scientists can effectively leverage this molecule to advance their research objectives.
References
- 1. Diethyl decylphosphonate | C14H31O3P | CID 2773697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. scbt.com [scbt.com]
- 4. Page loading... [wap.guidechem.com]
- 5. DIETHYL 1-OCTYLPHOSPHONATE CAS#: 1068-07-1 [m.chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Infrared Multiple Photon Dissociation Action Spectroscopy and Theoretical Studies of Diethyl Phosphate Complexes: Effects of Protonation and Sodium Cationization on Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diethylphosphite - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Diethyl-(12-phosphonododecyl)phosphonate - SIKÉMIA [sikemia.com]
- 11. DIETHYL 1-OCTYLPHOSPHONATE - Safety Data Sheet [chemicalbook.com]
- 12. echemi.com [echemi.com]
